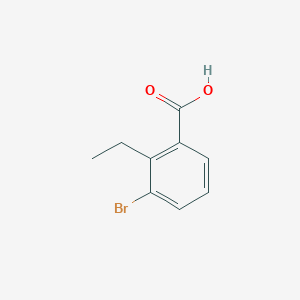

3-Bromo-2-ethylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-ethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQLZSPAHPPVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677414 | |

| Record name | 3-Bromo-2-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99548-72-8 | |

| Record name | 3-Bromo-2-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Ethylbenzoic Acid

Established Synthetic Pathways

The traditional synthesis of 3-Bromo-2-ethylbenzoic acid can be approached through direct electrophilic substitution or via more controlled multi-step sequences.

Direct Bromination Approaches

Direct bromination of 2-ethylbenzoic acid presents a significant challenge regarding regioselectivity. The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents: the ethyl group (-CH₂CH₃) and the carboxylic acid group (-COOH). The ethyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director.

In the case of 2-ethylbenzoic acid, the positions ortho to the ethyl group are the C3 and C6 positions, and the para position is C5. The positions meta to the carboxylic acid group are C3 and C5. Both groups, therefore, direct incoming electrophiles to the C3 and C5 positions. This leads to a mixture of products, primarily this compound and 5-bromo-2-ethylbenzoic acid. A study involving the direct bromination of 2-ethylbenzoic acid with bromine and iron powder resulted in the isolation of 2-ethyl-5-bromobenzoic acid, highlighting the challenge of controlling the reaction to favor the 3-bromo isomer. nih.gov

Achieving high selectivity for this compound via this method is difficult and often results in low yields of the desired product, necessitating complex purification procedures.

Multi-step Syntheses from Precursors

To overcome the regioselectivity issues of direct bromination, multi-step synthetic pathways are often employed. These routes offer greater control over the final substitution pattern.

Oxidation of a Pre-brominated Toluene (B28343) Derivative: A reliable strategy involves the oxidation of a suitably substituted toluene precursor. This two-step approach first establishes the correct bromine and ethyl substitution pattern on a toluene ring, followed by the oxidation of the methyl group to a carboxylic acid.

Preparation of 3-bromo-2-ethyltoluene: This intermediate is not readily available and would need to be synthesized, for instance, from 2-ethyl-6-nitrotoluene via diazotization, bromination (Sandmeyer reaction), and subsequent reduction of the nitro group.

Oxidation: The methyl group of the toluene derivative is then oxidized to a carboxylic acid. Powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) are effective for this transformation. This method has been successfully used for structurally similar compounds, such as the synthesis of 3-bromo-2-chlorobenzoic acid from 3-bromo-2-chlorotoluene. nih.gov

Sandmeyer Reaction: The Sandmeyer reaction provides a versatile method for introducing a bromine atom at a specific position on the aromatic ring, starting from an amino group. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This pathway would begin with an appropriately substituted aniline.

Diazotization: The synthesis would start with 3-amino-2-ethylbenzoic acid. This precursor is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form a diazonium salt. libretexts.org

Bromination: The resulting aryl diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas and yielding the target compound, this compound. masterorganicchemistry.comlibretexts.org

The Sandmeyer reaction is advantageous because it allows for precise regiochemical control, avoiding the formation of isomeric byproducts often seen in direct electrophilic aromatic substitution. organic-chemistry.org

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These strategies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. openstax.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles can significantly improve the environmental footprint of synthesizing this compound. snkp.ac.in Key considerations include:

Use of Safer Solvents: Traditional bromination reactions often use hazardous solvents. Green alternatives include performing reactions in water, supercritical fluids, or ionic liquids. snkp.ac.in For instance, the bromination of acetanilide (B955) can be carried out in an aqueous medium, avoiding chlorinated solvents. imist.ma

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. ajrconline.org

Catalytic Approaches (e.g., Transition Metal-Catalyzed Methods)

Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency and selectivity while minimizing waste. acs.org

Lewis Acid Catalysis: While direct bromination suffers from selectivity issues, the use of Lewis acid catalysts like iron(III) bromide (FeBr₃) is a standard method to enhance the rate of electrophilic aromatic substitution.

Copper-Catalyzed Sandmeyer Reaction: As previously mentioned, the Sandmeyer reaction is a classic example of copper catalysis, providing a reliable method for introducing bromine. wikipedia.orgmasterorganicchemistry.com

Photoredox Catalysis: A more modern approach involves photoredox catalysis. This technique can activate aryl diazonium salts using visible light and a photocatalyst, such as an organic dye or a ruthenium complex, to generate aryl radicals under mild conditions. uni-regensburg.de This method could be applied to the Sandmeyer-type synthesis of this compound, offering an alternative to traditional copper catalysis.

Novel Reagents and Reaction Conditions

The development of new reagents and reaction conditions aims to improve safety, efficiency, and selectivity.

Alternative Brominating Agents: Instead of using highly corrosive and hazardous liquid bromine, solid N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine. Another alternative reagent system is sodium bromate (B103136) (NaBrO₃) combined with sodium bisulfite (NaHSO₃), which can be used for the selective bromination of certain alkylbenzenes. lookchem.com

Ionic Liquids: For Sandmeyer-type reactions, ionic liquids can serve as a "green" solvent alternative, sometimes enhancing reaction rates and simplifying product isolation. organic-chemistry.org

Microwave Irradiation: Microwave-assisted organic synthesis can dramatically shorten reaction times from hours to minutes. For example, the hydrolysis of benzanilide (B160483) to benzoic acid, which conventionally takes about 30 minutes of reflux, can be completed in 10 minutes under microwave irradiation. ajrconline.org This approach could potentially accelerate the oxidation or hydrolysis steps in a multi-step synthesis of the target compound.

Chemical Reactivity and Derivatization of 3 Bromo 2 Ethylbenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 3-bromo-2-ethylbenzoic acid can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. masterorganicchemistry.com In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are influenced by the existing substituents on the ring. scribd.com

Nitration and sulfonation are common electrophilic aromatic substitution reactions. Nitration typically involves the use of a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. epo.org Sulfonation is often carried out using fuming sulfuric acid, which contains sulfur trioxide (SO3), the electrophile in this case. scribd.com For this compound, these reactions would introduce a nitro (-NO2) or a sulfonic acid (-SO3H) group onto the benzene ring, respectively.

The position of the incoming electrophile during nitration or sulfonation is directed by the existing substituents: the bromine atom, the ethyl group, and the carboxylic acid group. The ethyl group is an ortho, para-directing activator, while the bromine atom is an ortho, para-directing deactivator. The carboxylic acid group is a meta-directing deactivator. libretexts.org

In this compound, the positions ortho and para to the ethyl group are positions 3, 4, and 6. The positions ortho and para to the bromine atom are positions 2 and 4. The position meta to the carboxylic acid group is position 5. The directing effects of the groups can either reinforce or oppose each other. libretexts.org

Steric hindrance also plays a crucial role. The ethyl group and the bromine atom are relatively bulky, which may hinder substitution at adjacent positions. Substitution between two groups in a meta-disubstituted compound is generally disfavored due to steric hindrance. libretexts.org Given the positions of the existing substituents in this compound, the incoming electrophile would likely be directed to the less sterically hindered positions that are activated or less deactivated.

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom on the benzene ring of this compound can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of functional groups.

Hydroxy Derivatives: The bromine atom can be substituted by a hydroxyl group (-OH) to form 3-hydroxy-2-ethylbenzoic acid. This transformation is typically achieved by reacting the bromo-substituted compound with a hydroxide (B78521) source, such as sodium hydroxide. A general method for producing 3-hydroxy-2-methylbenzoic acid involves the sulfonation of naphthalene, followed by reaction with alkalis at high temperatures. wipo.int Another route to a similar compound, 3-hydroxy-2-methylbenzoic acid, starts from 3-amino-2-methylbenzoic acid, which is diazotized with sodium nitrite (B80452) and then heated in an acidic solution. prepchem.com

Amino Derivatives: Replacement of the bromine atom with an amino group (-NH2) would yield 3-amino-2-ethylbenzoic acid. Such substitutions can often be accomplished using amines under palladium-catalyzed conditions. The synthesis of the related 3-amino-2-methylbenzoic acid has been achieved through the reduction of 3-nitro-2-methylbenzoic acid using stannous chloride in hydrochloric acid or through liquid phase catalytic hydrogenation. prepchem.comgoogle.com

Thiol Derivatives: The bromine can be substituted with a thiol group (-SH) to produce 3-mercapto-2-ethylbenzoic acid. The synthesis of the analogous 3-mercapto-2-methylbenzoic acid involves the reaction of 3-{[(ethyloxy)carbonothioyl]thio}-2-methylbenzoic acid with sodium hydroxide, followed by acidification. chemicalbook.com

The yield and selectivity of nucleophilic substitution reactions are highly dependent on the reaction conditions. Factors such as the choice of nucleophile, solvent, temperature, and catalyst are critical.

For the formation of hydroxy derivatives, the concentration of the base and the reaction temperature can significantly impact the outcome. In the synthesis of 4-hydroxy-3-nitrobenzoic acid from a chloro-substituted precursor, the reaction is carried out with sodium hydroxide at 95°C for several hours. epo.org

In palladium-catalyzed amination reactions, the choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivity. Similarly, for the synthesis of thiol derivatives, the use of a protecting group for the thiol functionality might be necessary to prevent the formation of undesired disulfide byproducts.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) of this compound is a versatile functional group that can undergo various transformations.

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol in the presence of an acid catalyst. For example, methyl 3-bromo-2-chloro-6-methylbenzoate is synthesized by reacting the corresponding carboxylic acid with methanol (B129727) under acidic conditions.

Amide Formation: The carboxylic acid can be converted to an amide by reacting it with an amine. This reaction often requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride. 4-Ethylbenzoic acid can be converted to its acid chloride, which then reacts with amines to form amides. asmarya.edu.ly

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a common reagent for this transformation.

Decarboxylation: While not always straightforward for aromatic carboxylic acids, decarboxylation (the removal of the carboxyl group) can sometimes be achieved under specific conditions, often at high temperatures.

The reactivity of the carboxylic acid group allows for the synthesis of a wide array of derivatives, expanding the chemical space accessible from this compound.

Esterification and Amidation Reactions

The carboxylic acid group is the most readily derivatized functional group in this compound. It can be converted into esters and amides, which are common intermediates in the synthesis of more complex molecules. lookchem.com

Esterification: The formation of esters from this compound can be achieved through several standard methods. The most direct route is Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). Another common and often higher-yielding approach involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. googleapis.com This 3-bromo-2-ethylbenzoyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine, to yield the corresponding ester.

Amidation: Similar to esterification, amidation can be performed by first converting the carboxylic acid to its acyl chloride. cymitquimica.com The subsequent reaction of 3-bromo-2-ethylbenzoyl chloride with a primary or secondary amine readily produces the corresponding amide. nih.gov This method is highly efficient for creating carbon-nitrogen bonds. Direct coupling of the carboxylic acid with an amine using peptide coupling reagents is also a viable, albeit more complex, alternative.

Table 1: Reagents for Esterification and Amidation

| Transformation | Method | Key Reagents | Intermediate |

|---|---|---|---|

| Esterification | Fischer Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | None |

| Acyl Chloride Pathway | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Alcohol (ROH), Base (e.g., Pyridine) | 3-Bromo-2-ethylbenzoyl chloride | |

| Amidation | Acyl Chloride Pathway | 1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., RNH₂ or R₂NH) | 3-Bromo-2-ethylbenzoyl chloride |

Reduction to Alcohol and Decarboxylation Processes

Reduction to Alcohol: The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding (3-bromo-2-ethylphenyl)methanol. This transformation requires the use of strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily reducing carboxylic acids under mild conditions. commonorganicchemistry.com Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), can be employed. commonorganicchemistry.com Borane reagents are often preferred for their ability to selectively reduce carboxylic acids in the presence of other reducible functional groups like esters. commonorganicchemistry.com The resulting benzyl (B1604629) alcohol is a valuable intermediate for further functionalization.

Table 2: Common Reagents for the Reduction of Carboxylic Acids

| Reagent | Formula | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Ethereal solvents (e.g., THF, Diethyl ether), followed by aqueous workup |

| Borane Tetrahydrofuran Complex | BH₃-THF | THF, typically at temperatures below 35°C |

| Borane Dimethyl Sulfide Complex | BH₃-SMe₂ | Various organic solvents; more stable than BH₃-THF |

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from an aromatic ring is generally a difficult process that requires harsh conditions. For this compound, this reaction is not a common synthetic transformation but can occur as an unwanted side reaction under certain high-temperature conditions or during other chemical processes like nitration. epo.org

Reactions of the Ethyl Side Chain

Selective Oxidation Reactions

The ethyl group attached to the benzene ring offers another site for chemical modification, particularly at the benzylic carbon, which is activated by the adjacent aromatic system. Selective oxidation of this position can lead to valuable products. For instance, biocatalytic methods using enzymes like cytochrome P450 have shown high selectivity in oxidizing the ethyl side chains of similar substituted benzoic acids. uq.edu.au Such reactions on 4-ethylbenzoic acid have been shown to yield the corresponding secondary alcohol, 4-(1-hydroxyethyl)benzoic acid, as a major product. uq.edu.au Further oxidation can produce the ketone, 3-bromo-2-acetylbenzoic acid. Chemical oxidizing agents can also be used, although controlling the reaction to achieve selective oxidation without affecting other parts of the molecule can be challenging.

Table 3: Potential Products of Side-Chain Oxidation

| Starting Material | Oxidation Product (Alcohol) | Oxidation Product (Ketone) |

|---|---|---|

| This compound | 3-Bromo-2-(1-hydroxyethyl)benzoic acid | 3-Bromo-2-acetylbenzoic acid |

Side-Chain Halogenation and Further Functionalization

The benzylic position of the ethyl group is susceptible to free-radical halogenation. Using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions allows for the selective bromination of the side chain. This reaction would convert this compound into 3-bromo-2-(1-bromoethyl)benzoic acid. This newly introduced bromine atom is a reactive handle that can be displaced by various nucleophiles in substitution reactions, opening pathways to a wide range of derivatives with functional groups at the benzylic position.

Table 4: Reagents for Side-Chain Bromination

| Reaction | Reagent | Initiator | Product |

|---|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS) | AIBN or UV light | 3-Bromo-2-(1-bromoethyl)benzoic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is a key feature that allows this compound to participate in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In this reaction, the bromine atom of this compound can be coupled with a variety of organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. frontiersin.org This reaction is highly versatile and tolerates a wide range of functional groups, making it possible to link the this compound core to other aryl or heteroaryl systems. frontiersin.org The steric hindrance from the adjacent ethyl group may influence the reaction conditions required for optimal yield. This method provides a direct route to biaryl carboxylic acids and other complex structures.

Table 5: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Example | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid (C₆H₅B(OH)₂) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed spectroscopic characterization of the compound this compound. While basic information such as its molecular formula (C₉H₉BrO₂) and molecular weight is readily accessible, in-depth experimental data from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are not publicly available. This absence of empirical data prevents a thorough structural elucidation and detailed analysis as requested.

The scientific community relies on techniques like ¹H NMR, ¹³C NMR, and advanced 2D NMR spectroscopy (COSY, HSQC, HMBC) to map the precise arrangement of atoms within a molecule. Similarly, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition, and the study of fragmentation patterns provides vital clues about the molecule's structure and stability.

Without access to this fundamental spectroscopic data for this compound, any attempt to generate a detailed scientific article on its characterization would be speculative and lack the required scientific rigor. The available information on related compounds, such as 3-bromobenzoic acid or ethyl 3-bromobenzoate, cannot be reliably extrapolated to predict the exact spectroscopic behavior of the target molecule due to the unique electronic and steric influences of the ethyl group at the 2-position.

Therefore, until experimental spectroscopic data for this compound is generated and published in peer-reviewed scientific literature, a detailed and accurate article on its spectroscopic characterization and structural elucidation cannot be produced.

Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques used to identify the functional groups and probe the molecular vibrations of a compound. The resulting spectra provide a unique "fingerprint" that is characteristic of the molecule's structure.

Identification of Characteristic Vibrational Modes of Functional Groups

For 3-Bromo-2-ethylbenzoic acid, the IR and Raman spectra would be expected to exhibit characteristic vibrational modes corresponding to its key functional groups: the carboxylic acid group (-COOH), the ethyl group (-CH₂CH₃), and the substituted benzene (B151609) ring.

A detailed analysis would involve the assignment of specific absorption bands (in IR) and scattering peaks (in Raman) to these vibrational modes. This information is typically presented in a data table format.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretching (broad) | 3300 - 2500 |

| C=O stretching | 1710 - 1680 | |

| C-O stretching | 1320 - 1210 | |

| O-H bending | 1440 - 1395 | |

| Aromatic Ring | C-H stretching | 3100 - 3000 |

| C=C stretching | 1600 - 1450 | |

| C-H bending (out-of-plane) | 900 - 675 | |

| Ethyl Group (-CH₂CH₃) | C-H stretching (asymmetric/symmetric) | 2980 - 2850 |

| C-H bending | 1470 - 1450 | |

| Carbon-Bromine Bond | C-Br stretching | 680 - 515 |

Note: The exact positions of these peaks can be influenced by the electronic effects of the substituents on the benzene ring and by intermolecular interactions, such as hydrogen bonding in the solid state.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of structural information.

This data would include the crystal system, space group, and unit cell dimensions. Furthermore, it would reveal detailed intramolecular information such as bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Intermolecular interactions, particularly the hydrogen bonding patterns of the carboxylic acid groups which often form dimers, would also be elucidated.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

| Density (calculated) (g/cm³) | [Value] |

| R-factor (%) | [Value] |

Note: This table is purely illustrative. The actual crystallographic parameters can only be determined through experimental X-ray diffraction analysis.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations (e.g., Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov DFT calculations can elucidate a variety of properties for 3-Bromo-2-ethylbenzoic acid, from its geometry to its reactivity patterns.

The electronic structure of this compound dictates its fundamental chemical properties. DFT calculations can map the electron density distribution, revealing how the electronegative bromine atom and the electron-donating ethyl group influence the aromatic ring and the carboxylic acid functional group.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting reactivity.

HOMO: The HOMO is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the activating ethyl group.

LUMO: The LUMO represents the molecule's ability to accept electrons and is typically associated with electrophilic sites. The LUMO is likely to have significant contributions from the carboxylic acid group and the carbon atom bonded to the bromine, indicating sites susceptible to nucleophilic attack.

Table 1: Illustrative Calculated Electronic Properties for this compound (Note: These are representative values based on DFT principles for similar molecules and are for illustrative purposes.)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability; site of electrophilic attack. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability; site of nucleophilic attack. |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule. |

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate and interpret experimental results. researchgate.net DFT calculations can simulate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy. medscape.com

Vibrational Spectroscopy: Theoretical calculations can predict the frequencies and intensities of vibrational modes. For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending of bonds, such as the C=O and O-H stretches of the carboxylic acid, C-Br stretch, and various vibrations of the aromatic ring and ethyl group. researchgate.net

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. Such calculations for this compound would help in assigning the signals from the different protons and carbons in the molecule, confirming the substitution pattern on the benzene (B151609) ring. Discrepancies between predicted and experimental spectra can sometimes be resolved by considering solvent effects or conformational averaging.

Reaction Mechanism Elucidation

Computational chemistry provides deep insights into how chemical reactions occur, allowing for the study of transient species and energy landscapes that are often difficult to observe experimentally.

For any reaction involving this compound, such as esterification or nucleophilic aromatic substitution, computational methods can map out the entire reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its structure and energy. buketov.edu.kzbuketov.edu.kz

The bromine atom on this compound makes it a prime substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions. mdpi.comnih.gov These reactions are fundamental in modern organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds.

DFT calculations are instrumental in elucidating the complex catalytic cycles of these transformations. For a Suzuki-Miyaura coupling reaction, the key steps can be modeled:

Oxidative Addition: The initial step where the C-Br bond of this compound adds to a low-valent palladium catalyst (e.g., Pd(0)).

Transmetalation: The transfer of an organic group from an organoboron reagent to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the product is released, regenerating the active catalyst. rsc.org

Computational analysis can determine the relative energy barriers of each step, identify the rate-determining step, and explain the role of ligands, bases, and solvents in the reaction's efficiency and selectivity. acs.orgresearchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations focus on the electronic structure and reactivity of individual or small groups of molecules, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. dntb.gov.ua MD simulations treat atoms as classical particles and use force fields to describe their interactions. ucl.ac.uk

For this compound, MD simulations could be used to explore several phenomena:

Solvation: Simulating the molecule in a solvent like water or an organic solvent would reveal how solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules. ucl.ac.uk

Conformational Analysis: The ethyl group and the carboxylic acid group have rotational freedom. MD simulations can explore the different accessible conformations of the molecule and their relative stabilities over time.

Self-Assembly: In solution, benzoic acid derivatives are known to form dimers through hydrogen bonding between their carboxylic acid groups. acs.orgwhiterose.ac.uk MD simulations can predict the stability and structure of these dimers and other aggregates, which is crucial for understanding its behavior in solution and during crystallization. ucl.ac.ukacs.org

Conformational Analysis and Molecular Flexibility

The molecular structure of this compound features a benzene ring substituted with a bromine atom, an ethyl group, and a carboxylic acid group. Its flexibility is primarily dictated by the rotation around two key single bonds: the bond connecting the carboxylic acid group to the aromatic ring and the bond connecting the ethyl group to the ring. Computational data indicates the presence of two rotatable bonds in the molecule. chemscene.comnih.gov

The spatial arrangement of the substituents on the benzene ring introduces significant steric hindrance. The ethyl group at position 2 and the carboxylic acid group at position 1 are ortho to each other, leading to considerable steric clash. This forces both the carboxylic acid and the ethyl group out of the plane of the benzene ring. A comparative analysis with a structurally similar compound, 4-bromo-2-ethylbenzoic acid, reveals a large dihedral angle of 80.7° between the carboxylic acid group and the ethyl-substituted aromatic ring. This suggests a similar non-planar conformation for this compound to alleviate the steric strain between the adjacent bulky groups. The bromine atom at position 3 further contributes to the electronic environment and steric landscape of the molecule.

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 229.07 g/mol | chemscene.comnih.gov |

| XLogP3 | 2.9 | nih.gov |

| Hydrogen Bond Donors | 1 | chemscene.comnih.gov |

| Hydrogen Bond Acceptors | 1 | chemscene.comnih.gov |

| Rotatable Bonds | 2 | chemscene.comnih.gov |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | chemscene.comnih.gov |

Intermolecular Interactions and Solvent Effects

The intermolecular forces exhibited by this compound are dictated by its functional groups. The carboxylic acid moiety is the primary site for strong intermolecular interactions, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). chemscene.comnih.gov A predominant interaction for benzoic acids is the formation of centrosymmetric dimers in the solid state, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This dimerization significantly influences the compound's physical properties, such as its melting point.

The bromine atom, being an electronegative halogen, can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) that can interact with nucleophiles. The ethyl group introduces a nonpolar, hydrophobic region to the molecule, contributing to van der Waals interactions and influencing its solubility in organic solvents.

Solvent effects play a crucial role in the behavior of this compound in solution. In polar protic solvents, such as alcohols, the solvent molecules can compete for hydrogen bonding sites on the carboxylic acid group, disrupting the formation of dimers and solvating the individual molecules. In polar aprotic solvents, the interactions will be primarily with the positive pole of the solvent's dipole. The compound's calculated LogP value of approximately 2.9 indicates a preference for lipophilic environments over aqueous media. chemscene.comnih.gov The solubility of related brominated benzoic acids in solvents like chloroform (B151607) and methanol (B129727) suggests that this compound would exhibit similar solubility characteristics, being soluble in various organic solvents. fishersci.fi The interplay between the hydrophilic carboxylic acid group and the hydrophobic ethyl- and bromo-substituted phenyl ring governs its partitioning between polar and non-polar phases.

Advanced Applications and Functional Materials Derived from 3 Bromo 2 Ethylbenzoic Acid

Role as a Key Intermediate in Medicinal Chemistry

In the field of medicinal chemistry, 3-Bromo-2-ethylbenzoic acid serves as a crucial building block for the synthesis of novel therapeutic agents. lookchem.com Its structural characteristics allow for its integration into a wide array of molecular designs, contributing significantly to the drug discovery and development pipeline.

This compound is recognized as a key precursor in the journey of drug discovery. lookchem.com It is classified as a bulk drug intermediate, signifying its role in the foundational stages of synthesizing active pharmaceutical ingredients (APIs). sigmaaldrich.com Chemical suppliers emphasize its importance as a reliable building block for researchers aiming to construct new biologically active molecules. guidechem.com The compound's architecture is valuable for scientists developing new drugs, providing a dependable starting point for multi-step syntheses. lookchem.com

The molecular framework of this compound makes it a versatile scaffold in its own right. cymitquimica.com In medicinal chemistry, a scaffold is a core structure upon which various functional groups can be built to create a library of related compounds. These compounds can then be tested for biological activity in a process known as lead optimization. The bromo- and ethyl-substituents on the benzoic acid ring provide distinct points for chemical modification, allowing chemists to systematically alter the molecule's properties to enhance its efficacy and selectivity for a biological target.

A significant application of this compound is in the research and development of novel anticancer agents. Its utility has been demonstrated in the synthesis of small-molecule inhibitors targeting the PD-1/PD-L1 pathway, a critical target in cancer immunotherapy. lookchem.com A Japanese study details a specific synthetic route where this compound is the starting material for creating potential PD-1/PD-L1 binding inhibitors. lookchem.com In this process, the carboxylic acid group is reduced to an alcohol, a key transformation that enables the construction of the larger, more complex inhibitor molecule designed to disrupt the signaling that allows cancer cells to evade the immune system. lookchem.com

Table 1: Research Findings on this compound in Anticancer Research

| Research Area | Application | Synthetic Step | Starting Material | Target | Ref. |

|---|

Utility in Agrochemical Synthesis

The application of this compound extends into the agrochemical industry, where it functions as a precursor for crop protection products. lookchem.com

The compound is utilized in the synthesis of effective and environmentally conscious pesticides. lookchem.com Its chemical structure can be incorporated into active ingredients designed to manage pests, contributing to the development of modern agricultural solutions. lookchem.comguidechem.com

Applications in Materials Science

This compound also holds potential in the field of materials science. lookchem.comsigmaaldrich.com Its ability to participate in various chemical reactions makes it a candidate for creating new polymers and functional materials. fluorochem.co.uk It is listed by chemical suppliers in categories relevant to material science, including organic polymers and polymer-supported reagents, indicating its role in the development of materials with tailored properties. sigmaaldrich.comfluorochem.co.uk

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Design and Synthesis of Novel Polymeric Materials

The distinct molecular architecture of this compound, featuring a carboxylic acid, a bromine atom, and an ethyl group on a benzene (B151609) ring, establishes it as a valuable monomer for creating innovative polymeric materials. The carboxylic acid group facilitates polymerization through reactions like esterification and amidation. Meanwhile, the bromine atom can be leveraged for cross-coupling reactions to append other functional groups or to construct extended conjugated systems. The ethyl group, in turn, influences the solubility and processing behavior of the resultant polymers.

A key area of research involves integrating this compound into diverse polymer backbones to elicit specific, desirable properties. It is, for instance, employed as a comonomer in the synthesis of polyesters and polyamides. The bromine atom on the polymer chain can undergo post-polymerization chemical modification to introduce functionalities that would not have been stable under the initial polymerization conditions. This methodology enables the creation of a wide array of functional polymers from a single polymeric precursor.

One synthetic pathway begins with the conversion of the carboxylic acid to a more reactive form, such as an acid chloride or an ester, before polymerization. This activated monomer is then reacted with a diol or a diamine to yield a polyester (B1180765) or a polyamide, respectively. The resulting polymer incorporates the 3-bromo-2-ethylphenyl repeating unit. The bulky ethyl group can disrupt the packing of polymer chains, leading to polymers with reduced crystallinity and enhanced solubility in organic solvents, a beneficial characteristic for solution-based processing methods.

The bromine atom acts as a versatile point for further functionalization. Through Suzuki or Sonogashira cross-coupling reactions, it can be substituted with other groups, such as aromatic or acetylenic moieties. This allows for the precise tuning of the electronic and photophysical properties of the polymers, rendering them suitable for applications in organic electronics.

| Monomer | Polymer Type | Potential Functionalization Site | Resulting Polymer Properties |

| This compound | Polyester | Bromine atom | Increased solubility, tunable electronic properties |

| This compound | Polyamide | Bromine atom | Enhanced thermal stability, modifiable side chains |

Optoelectronic and Advanced Organic Materials

The inherent functionalities of this compound make it a compelling building block for synthesizing organic materials with intriguing optoelectronic properties. The brominated aromatic ring can be integrated into larger conjugated systems, which form the basis of many organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). mdpi.com

The synthesis of these materials frequently utilizes palladium-catalyzed cross-coupling reactions, where the bromine atom of this compound (or its derivatives) is reacted with other aromatic or heteroaromatic units. The carboxylic acid group can serve to anchor the molecule to a substrate or to another component within a device. The ethyl group can improve the solubility of these often large and rigid molecules, which simplifies their purification and deposition into thin films.

For example, this compound can be a precursor for triarylamine derivatives. Triarylamines are recognized for their hole-transporting capabilities and are extensively used in the hole-transport layer of OLEDs. The synthesis could involve coupling the brominated benzoic acid with a diarylamine, followed by additional chemical modifications.

Furthermore, the bromine atom can be lithiated and subsequently reacted with various electrophiles to introduce a broad spectrum of functional groups. This enables the fine-tuning of the electronic energy levels (HOMO and LUMO) of the resulting molecules, a critical factor for optimizing the performance of organic electronic devices. The capacity to systematically alter the molecular structure and, consequently, the material's properties is a significant advantage of using building blocks like this compound.

| Material Class | Synthetic Strategy | Key Property | Potential Application |

| Hole-transport materials | Suzuki/Buchwald-Hartwig coupling | High hole mobility | Organic Light-Emitting Diodes (OLEDs) |

| Electron-transport materials | Grignard reaction/cross-coupling | Appropriate LUMO level | Organic Photovoltaics (OPVs) |

| Emissive materials | Sonogashira coupling | High photoluminescence quantum yield | Organic Light-Emitting Diodes (OLEDs) |

Patent Landscape and Commercial Development

Analysis of Existing Patents Involving 3-Bromo-2-ethylbenzoic Acid and its Derivatives

This compound, a substituted aromatic carboxylic acid, primarily functions as a crucial intermediate in the synthesis of more complex molecules. An analysis of the patent landscape reveals its role in the development of novel compounds across various industries, particularly in pharmaceuticals and agrochemicals. Patents citing this compound often claim its use as a building block for larger, biologically active molecules.

While specific patents explicitly naming this compound (CAS No. 99548-72-8) are part of a broader intellectual property strategy focused on the final products, its importance is underscored by its inclusion in the synthesis pathways of patented compounds. nih.gov For instance, patents for certain therapeutic agents may describe a synthetic route that involves the modification of the this compound scaffold.

Derivatives of bromobenzoic acids are frequently cited in patents for a wide range of applications. For example, substituted benzoic acids are well-documented as hypolipemic agents. google.com.pg Other patents describe the use of related bromobenzoic acid structures in the preparation of inhibitors for enzymes like stearoyl-CoA desaturase 1 (SCD1), which are targets for treating metabolic diseases. googleapis.com The core structure provided by bromo-substituted benzoic acids is versatile, allowing for the synthesis of diverse chemical entities with potential therapeutic value.

A review of depositor-supplied patent identifiers on public chemical databases indicates several patents associated with the chemical structure of this compound. nih.gov These patents generally cover classes of compounds for which this compound is a potential starting material or key intermediate.

Table 1: Representative Patent Areas Involving Substituted Benzoic Acid Derivatives

| Patent Area | General Application | Role of Benzoic Acid Scaffold | Example Reference |

|---|---|---|---|

| Hypolipemic Agents | Treatment of atherosclerosis by lowering lipid levels. | Core structure for molecules designed to modulate lipid metabolism. | US3869553A google.com.pg |

| Enzyme Inhibitors (e.g., SCD1) | Treatment of metabolic diseases like obesity. | Intermediate for synthesizing inhibitors that bind to the enzyme's active site. | U.S. Provisional Application No. 61/007,154 googleapis.com |

| Agrochemicals | Development of new herbicides and pesticides. | Precursor for active herbicidal compounds. | WO2003022800A1 google.com |

| Mcl-1/Bfl-1 Dual Inhibitors | Anti-cancer therapy. | Scaffold for designing molecules that inhibit anti-apoptotic proteins. | (20) |

Emerging Patent Trends and Intellectual Property in Related Chemical Spaces

The intellectual property landscape for chemical entities related to this compound is dynamic, with trends indicating a sustained interest in substituted benzoic acids as foundational structures in drug discovery and materials science. Analysis of patent data reveals several key trends.

Firstly, there is a significant focus on the development of kinase inhibitors and modulators of protein-protein interactions, where substituted aromatic rings are essential pharmacophores. The patent literature shows a continuous effort to synthesize and claim novel derivatives of benzoic acid for therapeutic applications. nih.gov

Secondly, a geographical analysis of patent filings for related chemical classes, such as agrochemicals and biocides, shows a notable increase in patent activity from China, alongside consistent filings from the US, Europe, and Japan. nih.gov This suggests a global and competitive research and development environment. However, it is important to note that patent records from recent years can be incomplete, which may affect the analysis of the very latest trends. nih.gov

Thirdly, there is an emerging trend in applying data-driven visualization and analysis to patent data to uncover chemical trends and identify white spaces for new intellectual property. nih.gov This approach allows researchers to track the evolution of patent filings for specific chemical classes over time and identify areas ripe for innovation. For instance, the application of palladium-catalyzed C-H functionalization of benzoic acid derivatives represents a significant area of recent chemical synthesis research with corresponding patent activity. cas.org

Finally, the use of substituted benzoic acids extends to materials science, including the development of liquid crystals and specialized polymers. alzchem.com While less prominent than pharmaceutical applications, this area represents a growing field for new intellectual property.

Industrial Production Routes and Supply Chain Considerations

The commercial availability of this compound is primarily for research and development purposes, though it can be sourced in bulk quantities, indicating established production capabilities. echemi.comapolloscientific.co.uk

Industrial Production Routes: The industrial synthesis of this compound is not extensively detailed in publicly available literature, but plausible routes can be inferred from established organic chemistry principles and methods used for analogous compounds. A likely method involves the regioselective bromination of 2-ethylbenzoic acid. The ethyl group at the 2-position would direct the electrophilic substitution of bromine to the meta-position (position 3).

Alternatively, a multi-step synthesis could be employed, potentially starting from a more readily available dibrominated toluene (B28343) derivative, followed by functional group manipulations such as lithiation and subsequent carboxylation to introduce the carboxylic acid group. nih.gov The large-scale production of other substituted benzoic acids often relies on the liquid phase oxidation of the corresponding substituted toluenes, using transition metal catalysts. googleapis.com This method could potentially be adapted for the synthesis of the 2-ethylbenzoic acid precursor.

Supply Chain Considerations: The supply chain for this compound is global, with several chemical suppliers offering the compound. These suppliers are often specialized in providing fine chemicals and intermediates for the pharmaceutical and chemical industries. echemi.com

An analysis of supplier data indicates a significant manufacturing presence in China and India, which are major hubs for the production of chemical intermediates. chemsrc.comjoshi-group.com Companies in Europe and North America also list the compound, often as part of their catalogues for research chemicals, and may engage in custom synthesis for larger quantities. googleapis.comapolloscientific.co.uk

The compound is typically listed as available for research use, with suppliers offering various quantities from milligrams to kilograms. apolloscientific.co.uk The logistics often involve cold-chain transportation for specific batches or derivatives to ensure stability. bldpharm.com The availability from multiple sources suggests a relatively stable, albeit specialized, supply chain.

Table 2: Selected Suppliers of this compound

| Supplier | Headquarters Location | Notes | Reference |

|---|---|---|---|

| LEAP CHEM CO., LTD. | China | Specialized fine chemical supplier for research, development, and production. | echemi.com |

| Shanghai Nianxing Industrial Co., Ltd | China | Offers the compound as part of its product portfolio. | chemsrc.com |

| Dayang Chem (Hangzhou) Co., Ltd. | China | Lists this compound among its products. | chemsrc.com |

| Apollo Scientific | United Kingdom | Supplier of fine chemicals for research and development. | apolloscientific.co.uk |

| BLD Pharm | N/A | Lists the compound with options for cold-chain transportation. | bldpharm.com |

Future Research Directions and Challenges

Development of Highly Selective and Atom-Economical Synthetic Methods

A primary challenge in the synthesis of 3-bromo-2-ethylbenzoic acid and its analogs lies in achieving high selectivity and atom economy. Future research will likely focus on the development of novel catalytic systems that can precisely control the regioselectivity of bromination and other functionalization reactions on the benzoic acid scaffold. This includes the exploration of greener and more sustainable synthetic routes that minimize waste and energy consumption. The development of continuous flow processes for the synthesis of this compound could also offer significant advantages in terms of scalability, safety, and efficiency.

Exploration of Novel Reactivity and Unforeseen Chemical Transformations

While the reactivity of the carboxylic acid and the bromo-substituent are well-established, there remains untapped potential for discovering novel chemical transformations involving this compound. Future investigations could delve into unconventional reaction pathways, such as C-H activation at the ethyl group or the aromatic ring, to introduce new functional groups and create complex molecular architectures. The unique electronic and steric properties imparted by the bromo and ethyl substituents could be leveraged to uncover unforeseen reactivity, leading to the synthesis of previously inaccessible molecules with unique properties.

Advanced Applications in Targeted Drug Delivery and Precision Agriculture

The structural features of this compound make it an intriguing candidate for applications in targeted drug delivery and precision agriculture. In medicine, its derivatives could be designed as linkers or payloads in antibody-drug conjugates or other targeted therapies. The lipophilic nature of the ethyl group and the reactive handle provided by the bromine atom could be exploited to enhance cell permeability and enable conjugation to targeting moieties. In agriculture, derivatives of this compound could be explored as novel herbicides, pesticides, or plant growth regulators with improved efficacy and reduced environmental impact. Research in this area would focus on designing molecules with specific biological targets to enable precision application.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new molecules. In the context of this compound, AI algorithms could be employed to predict the properties and activities of virtual libraries of its derivatives, thereby accelerating the identification of promising candidates for various applications. ML models could also be trained on existing reaction data to optimize synthetic routes, predict reaction outcomes, and even propose novel synthetic pathways. This data-driven approach has the potential to significantly reduce the time and cost associated with traditional trial-and-error experimentation.

Sustainability and Circular Economy Principles in Compound Lifecycle

Applying the principles of sustainability and the circular economy to the entire lifecycle of this compound is a critical future direction. This encompasses the development of bio-based routes for its synthesis, the use of environmentally benign solvents and reagents, and the design of processes that minimize waste generation. Furthermore, research into the degradation and recycling of materials and products derived from this compound will be essential to minimize their environmental footprint. The ultimate goal is to create a closed-loop system where the value of the chemical is maximized while its impact on the planet is minimized.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-bromo-2-ethylbenzoic acid, and how can solvent toxicity be mitigated?

- Methodology :

- Start with substituted isobenzofuran-1(3H)-ones as precursors. Ethylation can be achieved via nucleophilic substitution using ethyl halides under basic conditions (e.g., KOH/EtOH) .

- Flow chemistry improves reaction efficiency and reduces side products compared to batch methods .

- Replace toxic solvents (e.g., CCl₄) with greener alternatives like cyclopentyl methyl ether (CPME) or ethyl acetate. Monitor reaction progress via TLC or HPLC.

- Key Considerations : Purity of intermediates must be confirmed via column chromatography (silica gel, hexane/EtOAc gradient) to avoid downstream contamination.

Q. How can the purity and structure of this compound be validated?

- Analytical Workflow :

- Melting Point (mp) : Compare observed mp (e.g., 152–156°C for the methyl analog ) with literature. Deviations >2°C suggest impurities.

- Spectroscopy : Use ¹H/¹³C NMR to confirm ethyl substitution (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂ adjacent to Br). IR detects carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M-H]⁻ peak at m/z 257 (C₉H₈BrO₂⁻).

Advanced Research Questions

Q. What strategies optimize regioselective derivatization of this compound for pharmaceutical intermediates?

- Methodology :

- Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos catalyst with aryl amines to replace Br. Optimize temperature (80–110°C) and solvent (toluene/DMF) .

- Carboxylic Acid Activation : Convert to acyl chloride (SOCl₂, reflux) for nucleophilic substitution with amines or alcohols. Monitor by ¹⁹F NMR if fluorinated reagents are used .

- Data Contradiction Analysis : Conflicting yields may arise from trace moisture; employ molecular sieves or anhydrous solvents.

Q. How can computational methods predict reactivity trends in halogenated benzoic acids like this compound?

- Computational Workflow :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Compare HOMO-LUMO gaps with analogs (e.g., 3-bromo-4-chlorobenzoic acid ) to rationalize substitution rates.

- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots).

Q. What are the challenges in scaling up multi-step syntheses involving this compound?

- Process Chemistry Considerations :

- Intermediate Stability : Bromine may hydrolyze under prolonged heating; use low-temperature (<50°C) steps for acid-sensitive intermediates .

- Waste Management : Brominated byproducts require neutralization (NaHCO₃) before disposal to avoid environmental contamination .

Contradictory Data Resolution

Q. How to address discrepancies in reported physical properties (e.g., melting points) of halogenated benzoic acids?

- Root Cause Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.